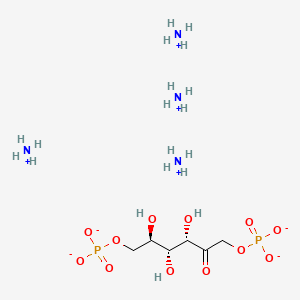
D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt, also known as D-Fructose-1,6-bisphosphate (FBP), is a common metabolic sugar . It is the precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate in the glycolytic pathway . It can also be used as an allosteric activator of enzymes .
Molecular Structure Analysis
The empirical formula of this compound is C6H14O12P2 · 4C6H13N .Chemical Reactions Analysis
This compound is involved in the glycolytic pathway. During glycolysis, aldolase splits Fructose-1,6-biphosphate into dihydroxacetone phosphate (DHAP) and glyceraldehyde phosphate .科学的研究の応用
Phosphorylation and Enzyme Inhibition
Research on the phosphorylation and dAMP inhibition of snake muscle fructose-1,6-bisphosphatase provides insight into the metabolic pathways involving fructofuranose derivatives. The study elucidates the competitive inhibition mechanisms and suggests a complex interaction in the enzymatic action, highlighting the significance in understanding metabolic regulations and enzyme kinetics (Gen‐jun Xu et al., 1988).
Biosynthesis of Essential Oils
The biosynthesis of essential oils in aromatic plants, involving complex biochemical pathways, indirectly relates to the research on fructofuranose derivatives by shedding light on the natural biochemical processes. Isopentenyl diphosphate and dimethylallyl diphosphate's role in essential oil biosynthesis offers a parallel to understanding fructofuranose's potential applications in natural product synthesis and agricultural biotechnology (R. Rehman et al., 2016).
Catalytic Reactions in Cross Coupling
The study on bite angle effects of diphosphines in C-C and C-X bond-forming cross-coupling reactions, while not directly related to fructofuranose, underscores the importance of catalytic efficiency and selectivity in chemical synthesis. Understanding these principles can be crucial for developing novel synthetic routes for compounds including fructofuranose derivatives (M. Birkholz et al., 2009).
Pyrophosphate as an Energy Donor
Exploring pyrophosphate as an alternative energy donor in plant cells provides a framework for understanding energy conservation and utilization mechanisms, relevant to the study of fructofuranose derivatives in metabolic pathways. This research could inform genetic engineering and biotechnological applications aimed at enhancing crop resilience and productivity (M. Stitt, 1998).
Invertase and its Applications
Invertase activity, essential for sucrose metabolism in plants and microorganisms, provides a comparative study to fructofuranose derivatives' roles in sugar metabolism. Understanding invertase's function can lead to biotechnological advancements in food, pharmaceutical, and industrial applications, highlighting the cross-disciplinary relevance of enzymology and metabolic engineering (S. Kulshrestha et al., 2013).
作用機序
Target of Action
D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt, also known as D-Fructose 1,6-bisphosphate, primarily targets enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also interacts with acetate kinase , fructose-1,6-bisphosphate aldolase(s) , and fructose-1,6-bisphosphatase(s) .
Mode of Action
This compound acts as an allosteric activator of pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also serves as an inhibitor of acetate kinase . As a substrate, it helps identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase(s) and fructose-1,6-bisphosphatase(s) .
Biochemical Pathways
D-Fructose 1,6-bisphosphate is a common metabolic sugar and is the precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate in the glycolytic pathway . It plays a crucial role in energy production within cells.
Result of Action
The activation of pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase by D-Fructose 1,6-bisphosphate can lead to increased glycolysis, providing energy for cellular processes . The inhibition of acetate kinase can affect the production of acetyl-CoA, a key molecule in metabolism .
Safety and Hazards
生化学分析
Biochemical Properties
D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt plays a significant role in biochemical reactions. It can be used as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also acts as an inhibitor of acetate kinase and as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase(s) and fructose-1,6-bisphosphatase(s) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the glycolytic pathway, where it is the precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate . It interacts with enzymes and cofactors in this pathway, and may have effects on metabolic flux or metabolite levels.
特性
IUPAC Name |
tetraazanium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.4H3N/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);4*1H3/t3-,5-,6-;;;;/m1..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHZAPSQLCDXQO-GNWSQLALSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H26N4O12P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
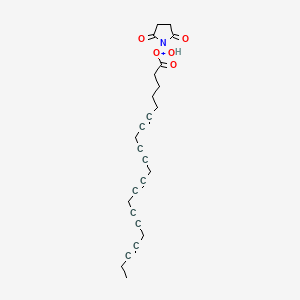



![Tert-butyl N-ethyl-N-[3-[(2-methylpropan-2-yl)oxycarbonyl-[(4-oxo-1H-quinolin-3-yl)methyl]amino]propyl]carbamate](/img/structure/B566267.png)

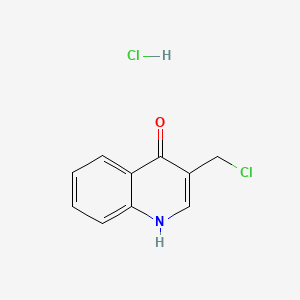
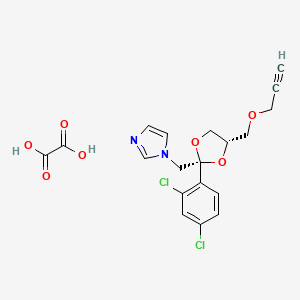
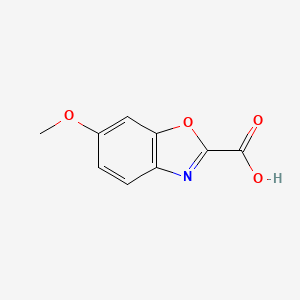
![Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate](/img/structure/B566276.png)
